2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid
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Overview
Description
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the lithiation of a suitable precursor followed by reaction with electrophiles . Another approach involves selective rhodium-catalyzed conjugate addition reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and specificity, leading to effective inhibition or activation of target pathways . These interactions are crucial for its biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Shares similar functional groups but differs in its boronic acid moiety.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Another related compound with a boronic acid group.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but differs in the position of the fluorine atom.
Uniqueness
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid is unique due to its specific combination of functional groups and their positions on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C11H10F4O2 |
---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-10(2,9(16)17)6-3-7(11(13,14)15)5-8(12)4-6/h3-5H,1-2H3,(H,16,17) |
InChI Key |
SGUXOQIMJXKZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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